molecular formula C8H10N2O B14851133 1-(3-Amino-5-methylpyridin-2-YL)ethanone

1-(3-Amino-5-methylpyridin-2-YL)ethanone

Cat. No.: B14851133
M. Wt: 150.18 g/mol
InChI Key: MKVAHCTUERDCQV-UHFFFAOYSA-N
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Description

1-(3-Amino-5-methylpyridin-2-YL)ethanone is an organic compound with the molecular formula C8H10N2O It is a derivative of pyridine, characterized by the presence of an amino group at the 3rd position and a methyl group at the 5th position on the pyridine ring, along with an ethanone group attached to the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Amino-5-methylpyridin-2-YL)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-amino-5-methylpyridine with acetic anhydride under reflux conditions. The reaction typically proceeds as follows: [ \text{3-Amino-5-methylpyridine} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-5-methylpyridin-2-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.

Major Products Formed:

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

1-(3-Amino-5-methylpyridin-2-YL)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-methylpyridin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

    1-(5-Methylpyridin-3-yl)ethanone: Similar structure but lacks the amino group at the 3rd position.

    1-(3-Aminopyridin-4-yl)ethanone: Similar structure but with the amino group at the 4th position instead of the 3rd.

    1-(6-Amino-5-methylpyridin-3-yl)ethanone: Similar structure but with the amino group at the 6th position.

Uniqueness: 1-(3-Amino-5-methylpyridin-2-YL)ethanone is unique due to the specific positioning of the amino and methyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

1-(3-amino-5-methylpyridin-2-yl)ethanone

InChI

InChI=1S/C8H10N2O/c1-5-3-7(9)8(6(2)11)10-4-5/h3-4H,9H2,1-2H3

InChI Key

MKVAHCTUERDCQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)C)N

Origin of Product

United States

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